molecular formula C15H20O B1589487 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde CAS No. 92654-79-0

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde

Cat. No.: B1589487
CAS No.: 92654-79-0
M. Wt: 216.32 g/mol
InChI Key: RRAGXXOTEICTAF-UHFFFAOYSA-N
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Description

Functional Group Variations

Compound Molecular Formula Key Functional Groups Structural Impact
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde C₁₅H₂₀O Aldehyde, methyl High steric hindrance; limited solubility in polar solvents
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde C₁₁H₁₂O Aldehyde Flexible aliphatic ring; higher reactivity
5,5,8,8-Tetramethyl-2-naphthalenecarboxylic acid C₁₅H₂₀O₂ Carboxylic acid Increased polarity; hydrogen-bonding capacity

Methyl Substitution Effects

  • Electronic effects : Methyl groups donate electron density via hyperconjugation, slightly deactivating the aromatic ring toward electrophilic substitution.
  • Steric effects : Substituents at C5 and C8 shield the aldehyde group, reducing its participation in nucleophilic addition reactions compared to unsubstituted analogs.

Ring Saturation Patterns

Compound Saturation Pattern Aromatic Character Reactivity
Naphthalene Fully aromatic High Prone to electrophilic substitution
Tetralin (1,2,3,4-tetrahydronaphthalene) One saturated ring Moderate Balanced aromatic/aliphatic reactivity
5,5,8,8-Tetramethyl derivative Partially saturated Low Dominated by aliphatic behavior

Properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9-10H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGXXOTEICTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439615
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92654-79-0
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthetic Routes

The synthesis of this compound generally follows a multi-step organic reaction pathway, often starting from substituted naphthalene derivatives.

  • Friedel-Crafts Alkylation:
    A common initial step involves Friedel-Crafts alkylation where naphthalene or a related precursor is reacted with an alkylating agent under the catalysis of a strong Lewis acid such as aluminum chloride (AlCl₃). This reaction introduces the necessary methyl groups at specific positions on the naphthalene ring.

    • Reaction Conditions: The process requires a strictly anhydrous environment and controlled temperature to avoid side reactions and ensure regioselectivity.
    • Industrial Adaptation: In industrial settings, continuous flow reactors and automated monitoring systems are employed to optimize reaction parameters and maximize yield and purity.
  • Oxidation and Reduction Steps:
    After alkylation, selective oxidation of methyl groups or other intermediates may be performed to introduce the aldehyde function. Common oxidizing agents include pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), or chromic acid (H₂CrO₄). Reduction steps using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be applied to adjust oxidation states as needed.

Preparation via Oxime Intermediates

A notable method involves the conversion of the aldehyde to its oxime derivative, which can then be dehydrated to form related nitrile compounds or purified back to the aldehyde.

  • Oxime Formation:
    The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate in a mixed solvent system (methanol, diisopropyl ether, water), typically at temperatures below 35 °C. This yields the corresponding oxime with high purity and good yield (around 70-90%) after recrystallization.

  • Dehydration of Oximes:
    The oxime can be dehydrated using dehydrating agents like acetic anhydride to form nitrile derivatives or to facilitate purification. This reaction is well-documented and allows for selective transformations or isolations of isomeric forms.

Isomeric Considerations and Purification

  • The compound exists in various isomeric forms (cis and trans), which can be selectively prepared and separated through chromatographic techniques and recrystallization.
  • Gas chromatography and preparative chromatography are employed to separate closely related aldehyde isomers and by-products.
  • Recrystallization from solvents such as methanol or cyclohexane is a common purification step to obtain high-purity aldehyde or oxime intermediates.

Summary Table of Preparation Methods and Conditions

Step Reagents/Conditions Notes/Outcomes Reference
Friedel-Crafts Alkylation Naphthalene, alkylating agent, AlCl₃, anhydrous conditions, controlled temperature Introduces methyl groups on naphthalene ring; requires strict control to avoid side reactions
Oxidation PCC, KMnO₄, or H₂CrO₄ in solvents like CH₂Cl₂ Converts alcohol intermediates to aldehyde; careful control to avoid overoxidation
Reduction LiAlH₄, NaBH₄ Reduces aldehyde to alcohol derivatives if needed
Oxime Formation Hydroxylamine hydrochloride, K₂CO₃, MeOH, diisopropyl ether, water, <35 °C High-yield formation of oxime intermediates; essential for further transformations
Oxime Dehydration Acetic anhydride or other dehydrating agents Converts oxime to nitrile or facilitates purification; well-established reaction
Purification Recrystallization (methanol, cyclohexane), chromatography Separation of isomers and removal of impurities

Research Findings and Practical Notes

  • The Friedel-Crafts alkylation step is critical for regioselectivity and overall yield; impurities or moisture can drastically reduce efficiency.
  • Oxime intermediates serve as valuable synthetic handles, allowing for further chemical modification or purification of the aldehyde.
  • Industrial processes benefit from continuous flow reactors and real-time monitoring to optimize reaction times and minimize by-products.
  • The aldehyde can undergo further chemical transformations, including oxidation to carboxylic acids or reduction to alcohols, expanding its utility in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid.

  • Reduction: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenemethanol.

  • Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde with structurally related compounds, emphasizing substituent effects, biological activity, and applications:

Compound Name & CAS Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity References
Target Compound : 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde (92654-79-0) Aldehyde at 2-position; methyl groups at 5,5,8,8 C₁₆H₂₀O 228.33 RXR-selective agonist; induces apoptosis in HL-60 leukemia cells
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid (103031-30-7) Carboxylic acid at 2-position C₁₅H₂₀O₂ 232.32 Lower solubility compared to aldehyde; used in retinoid synthesis
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde (17610-20-7) Additional methyl group at 3-position C₁₇H₂₂O 242.36 Increased steric hindrance; reduced receptor binding affinity compared to target compound
N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (Tamibarotene) Aldehyde replaced with acetamide C₁₇H₂₃NO 257.38 Clinically approved for acute promyelocytic leukemia; enhances differentiation and apoptosis
5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde Methoxy group at 3-position C₁₆H₂₀O₂ 244.33 Altered electronic properties; reduced RXR selectivity due to methoxy’s electron-donating effects
Ro13-7410 (Retinoid analog) Propenyl-benzoic acid substituent C₂₄H₂₆O₂ 346.46 Induces HL-60 cell differentiation and apoptosis but weaker than all-trans retinoic acid

Key Research Findings

Substituent Position and Receptor Selectivity

  • Methyl vs. Methoxy Substitution : The target compound’s 2-aldehyde group and tetramethyl substitution confer potent RXR activation . In contrast, methoxy substitution at the 3-position (e.g., 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde) reduces receptor selectivity due to steric and electronic mismatches .
  • Carboxylic Acid Derivative : Replacing the aldehyde with a carboxylic acid (CAS 103031-30-7) lowers solubility and biological activity, highlighting the aldehyde’s critical role in receptor interactions .

Steric and Electronic Effects

  • Pentamethyl Variant : The 3,5,5,8,8-pentamethyl derivative (CAS 17610-20-7) shows reduced receptor affinity due to steric clashes, underscoring the importance of unhindered positions for binding .

Biological Activity

Overview

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde is a complex organic compound belonging to the naphthalene derivatives class. It features multiple methyl groups and an aldehyde functional group, which contribute to its unique biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C15H20O
  • CAS Number : 92654-79-0
  • Molecular Weight : 232.33 g/mol

The biological activity of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by acting on receptors or modulating secondary messengers.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Studies : A study demonstrated that 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde significantly reduced lipid peroxidation in vitro. This suggests its potential use in preventing oxidative damage in various diseases.
  • Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in cell cultures exposed to pro-inflammatory cytokines. This positions it as a candidate for further development in anti-inflammatory therapies.
  • Cytotoxicity Assays : In cancer cell lines, the compound exhibited selective cytotoxicity against certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits metabolic enzymes
Anti-inflammatoryReduces inflammation markers
CytotoxicitySelective against cancer cells

Research Findings

The compound's synthesis typically involves multi-step organic reactions such as Friedel-Crafts alkylation. This method allows for the introduction of functional groups that enhance its biological properties. The following findings highlight its potential applications:

  • Pharmaceutical Development : Its unique structure makes it a valuable building block in drug synthesis aimed at treating oxidative stress-related diseases and cancers.
  • Industrial Applications : Beyond pharmaceuticals, it is used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.

Q & A

Basic: What are the standard synthetic routes for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde?

The synthesis typically involves partial hydrogenation of a naphthalene precursor followed by functionalization. Key steps include:

  • Hydrogenation : Selectively saturate the naphthalene ring at positions 5–8 under controlled hydrogen pressure using catalysts like Pd/C or Raney Ni.
  • Aldehyde Introduction : Oxidize a methyl group at position 2 to the aldehyde using oxidizing agents (e.g., CrO₃ in acetic acid) or via Swern oxidation for milder conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to steric hindrance from tetramethyl groups affecting crystallization .

Table 1 : Synthetic Yield Comparison

MethodCatalystSolventYield (%)
Partial HydrogenationPd/C (10%)Ethanol65–70
Aldehyde OxidationCrO₃/AcOHDCM50–55
Swern Oxidation(COCl)₂/DMSOTHF75–80

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and quaternary carbons adjacent to methyl groups (δ ~25–30 ppm). Splitting patterns reveal steric interactions in the tetrahydro region .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) confirms the aldehyde group.
  • X-ray Crystallography : Resolves spatial arrangement of methyl groups and hydrogenated ring conformation (see Figure 1 ) .

Figure 1 : X-ray structure showing chair-like conformation of the tetrahydro ring (bond angles: C10–C1–C2 = 122.13°) .

Advanced: How can computational chemistry predict the reactivity of the aldehyde moiety?

  • Steric Effects : Density Functional Theory (DFT) calculations reveal that tetramethyl groups at positions 5 and 8 create a steric shield, reducing nucleophilic attack at the aldehyde.
  • Electrophilicity : Natural Bond Orbital (NBO) analysis shows the aldehyde carbon has a partial charge of +0.42, making it moderately electrophilic .
  • Reaction Pathway Simulations : Transition-state modeling (e.g., for Grignard additions) predicts activation energies 15–20% higher than non-methylated analogs due to steric hindrance .

Advanced: How to resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Catalyst Deactivation : Residual moisture in solvents (e.g., THF) can poison Pd/C. Use molecular sieves or anhydrous conditions .
  • Oxidation Side Reactions : Over-oxidation to carboxylic acid (see ) can occur with excess CrO₃. Monitor reaction progress via TLC and quench promptly .
  • Resolution Strategy : Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design improves Swern oxidation yield to >85% .

Basic: What safety protocols are required for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods due to potential aldehyde volatility .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store in amber glass under argon at –20°C to prevent aldehyde oxidation .

Advanced: How do tetramethyl groups influence electronic structure?

  • Hyperconjugation : Methyl groups donate electron density via σ→π interactions, stabilizing the carbocation intermediate in Friedel-Crafts reactions.
  • Steric vs. Electronic Effects : Comparative NMR studies with non-methylated analogs show upfield shifts (Δδ ~0.3 ppm) for adjacent protons due to shielding .
  • Applications : The steric bulk directs regioselectivity in Diels-Alder reactions, favoring endo transition states (computational validation) .

Advanced: How to design experiments for catalytic applications?

  • Substrate Design : Use the aldehyde as a ligand precursor. For example, coordinate to Rh(I) for asymmetric hydrogenation.
  • Reaction Optimization : Screen solvents (e.g., DMF vs. toluene) and temperatures (25–80°C) to balance catalyst stability and activity .
  • Analytical Validation : Monitor reaction progress via in situ IR or GC-MS to detect intermediates (e.g., imine formation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde

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